Tricyclo[2.2.1.02,6]heptane-1-carboxamide
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Overview
Description
Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carboxamide typically involves the reaction of tricyclo[2.2.1.02,6]heptane with carboxamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A related compound with a similar tricyclic structure but different functional groups.
Nortricyclene: Another tricyclic compound with distinct chemical properties and applications.
Uniqueness: Tricyclo[2.2.1.02,6]heptane-1-carboxamide stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its distinctive structure allows for a wide range of applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
75647-64-2 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H2,9,10) |
InChI Key |
ARRMFGCGCHTSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2)C(=O)N |
Origin of Product |
United States |
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